molecular formula C19H10Cl2N2O3S B3489408 N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B3489408
M. Wt: 417.3 g/mol
InChI Key: KGCBCKZHQSZVNN-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole ring fused with a thienyl group, and it is substituted with cyano and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the thienyl intermediate, which is then subjected to various substitution reactions to introduce the cyano and dichlorophenyl groups. The final step involves the formation of the benzodioxole ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. The process may also involve purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2,4-dichlorophenyl)acetamide: A related compound with similar structural features but different functional groups.

    3-phenylthiazolidin-2-ylidene)acetamide: Another compound with a thiazolidine ring and similar substituents.

    2-imino-2H-chromene-3-carboxamide: A compound with a chromene ring and similar functional groups.

Uniqueness

N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2N2O3S/c20-11-2-3-12(15(21)6-11)14-8-27-19(13(14)7-22)23-18(24)10-1-4-16-17(5-10)26-9-25-16/h1-6,8H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCBCKZHQSZVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C(=CS3)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide
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N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide
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N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide
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N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide
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N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide
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N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1,3-benzodioxole-5-carboxamide

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